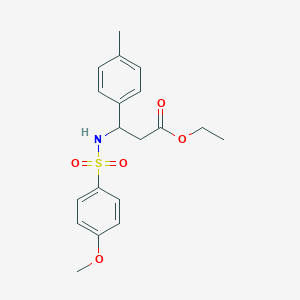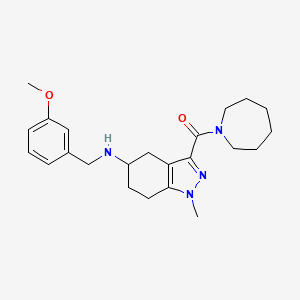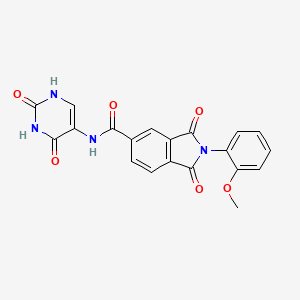![molecular formula C17H30N2O B5966361 1-Ethyl-4-[4-methyl-4-(5-methylfuran-2-yl)pentan-2-yl]piperazine](/img/structure/B5966361.png)
1-Ethyl-4-[4-methyl-4-(5-methylfuran-2-yl)pentan-2-yl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-4-[4-methyl-4-(5-methylfuran-2-yl)pentan-2-yl]piperazine is a complex organic compound that belongs to the class of piperazines. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. This compound features a piperazine ring substituted with an ethyl group and a complex side chain containing a furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-4-[4-methyl-4-(5-methylfuran-2-yl)pentan-2-yl]piperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the alkylation of piperazine with an appropriate alkyl halide to introduce the ethyl group. This is followed by the addition of the complex side chain through a series of reactions, including Friedel-Crafts alkylation and subsequent functional group transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-4-[4-methyl-4-(5-methylfuran-2-yl)pentan-2-yl]piperazine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to remove oxygen functionalities or to hydrogenate double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like alkyl halides and amines can be used under basic conditions to achieve substitution on the piperazine ring.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction can produce fully saturated derivatives.
Scientific Research Applications
1-Ethyl-4-[4-methyl-4-(5-methylfuran-2-yl)pentan-2-yl]piperazine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and receptor binding due to its structural complexity.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-[4-methyl-4-(5-methylfuran-2-yl)pentan-2-yl]piperazine involves its interaction with molecular targets such as enzymes and receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to specific sites and modulate biological activity. The furan ring and other substituents contribute to the overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-5-methylfuran: A simpler compound with a furan ring substituted with ethyl and methyl groups.
Piperazine: The parent compound with a simpler structure, lacking the complex side chain.
N-Ethylpiperazine: A derivative of piperazine with an ethyl group but without the additional side chain.
Uniqueness
1-Ethyl-4-[4-methyl-4-(5-methylfuran-2-yl)pentan-2-yl]piperazine is unique due to its complex structure, which combines a piperazine ring with a highly substituted side chain containing a furan ring. This structural complexity provides a diverse range of chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-ethyl-4-[4-methyl-4-(5-methylfuran-2-yl)pentan-2-yl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O/c1-6-18-9-11-19(12-10-18)14(2)13-17(4,5)16-8-7-15(3)20-16/h7-8,14H,6,9-13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCCUVNYKXFECJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(C)CC(C)(C)C2=CC=C(O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({1-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-3-piperidinyl}methyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B5966287.png)

![5-{[benzyl(methyl)amino]methyl}-N-ethyl-3-isoxazolecarboxamide](/img/structure/B5966296.png)

![1-[5-tert-butyl-5-hydroxy-3-(trifluoromethyl)-4H-pyrazol-1-yl]-2-(2,4-dichlorophenoxy)ethanone](/img/structure/B5966306.png)
![2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5966320.png)
![methyl 3-[4-(1-benzyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)-1H-pyrazol-1-yl]propanoate](/img/structure/B5966328.png)
![ethyl 1-[(2-pyrimidinylthio)acetyl]-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate](/img/structure/B5966329.png)
![4-[2,6-dinitro-1-(trifluoromethyl)pyridin-4-ylidene]-N,N,N',N'-tetramethylheptane-1,7-diamine](/img/structure/B5966341.png)
![Biphenyl-4-yl[4-(2-nitrobenzyl)piperazin-1-yl]methanone](/img/structure/B5966351.png)
![methyl N-[3-(2-fluorophenyl)-3-phenylpropanoyl]-beta-alaninate](/img/structure/B5966363.png)
![1-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-4-methylpiperazine](/img/structure/B5966364.png)
![3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)propanamide](/img/structure/B5966369.png)
